molecular formula C15H12O B13572260 1-(Benzyloxy)-2-ethynylbenzene

1-(Benzyloxy)-2-ethynylbenzene

Cat. No.: B13572260
M. Wt: 208.25 g/mol
InChI Key: ONFVPGMZPQISCE-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-ethynylbenzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group and an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-2-ethynylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-tert-octylphenol, followed by benzyl protection and halogen exchange reactions . The reaction conditions typically include the use of solvents like ethanol and toluene, and catalysts such as copper iodide (CuI) for the halogen exchange step .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-2-ethynylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Ethyl-substituted benzene derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-ethynylbenzene involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the ethynyl group can engage in π-π stacking interactions with aromatic systems . These interactions can influence the compound’s reactivity and binding affinity in different chemical and biological contexts.

Comparison with Similar Compounds

Uniqueness: 1-(Benzyloxy)-2-ethynylbenzene is unique due to the presence of both a benzyloxy and an ethynyl group, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and pharmaceuticals.

Properties

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

IUPAC Name

1-ethynyl-2-phenylmethoxybenzene

InChI

InChI=1S/C15H12O/c1-2-14-10-6-7-11-15(14)16-12-13-8-4-3-5-9-13/h1,3-11H,12H2

InChI Key

ONFVPGMZPQISCE-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC=C1OCC2=CC=CC=C2

Origin of Product

United States

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